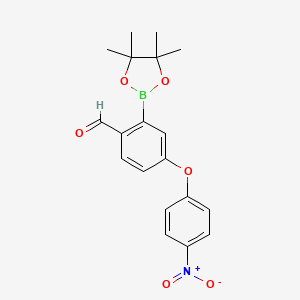
2-(Anilinomethyl)-3,3-dimethylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Anilinomethyl)-3,3-dimethylbutan-1-ol is an organic compound characterized by the presence of an aniline group attached to a butanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Anilinomethyl)-3,3-dimethylbutan-1-ol typically involves the reaction of aniline with a suitable alkylating agent. One common method is the alkylation of aniline with 3,3-dimethylbutan-1-ol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the process conditions are optimized to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Anilinomethyl)-3,3-dimethylbutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aniline group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are used.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
2-(Anilinomethyl)-3,3-dimethylbutan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the manufacture of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Anilinomethyl)-3,3-dimethylbutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The aniline group can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
- 2-(Anilinomethyl)-3,3-dimethylbutan-2-ol
- 2-(Anilinomethyl)-3,3-dimethylpentan-1-ol
- 2-(Anilinomethyl)-3,3-dimethylhexan-1-ol
Comparison: Compared to its analogs, 2-(Anilinomethyl)-3,3-dimethylbutan-1-ol exhibits unique properties due to the specific positioning of the aniline group and the hydroxyl group. This structural arrangement influences its reactivity, solubility, and interaction with biological targets, making it a compound of particular interest in various research and industrial applications.
Propiedades
Número CAS |
83096-39-3 |
|---|---|
Fórmula molecular |
C13H21NO |
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
2-(anilinomethyl)-3,3-dimethylbutan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-13(2,3)11(10-15)9-14-12-7-5-4-6-8-12/h4-8,11,14-15H,9-10H2,1-3H3 |
Clave InChI |
LQRQRGWAWUJYHJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(CNC1=CC=CC=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-1-yl]ethanol](/img/structure/B13994727.png)
![2-[1,3-Bis(4-methylphenyl)imidazolidin-2-ylidene]-1,3-bis(4-methylphenyl)imidazolidine](/img/structure/B13994732.png)


![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994757.png)
![3-[[4-(6-amino-7H-purin-8-yl)phenyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B13994764.png)

![2,3,5,6-Tetrafluoro-n,n-dimethyl-4-[(e)-phenyldiazenyl]aniline](/img/structure/B13994773.png)




